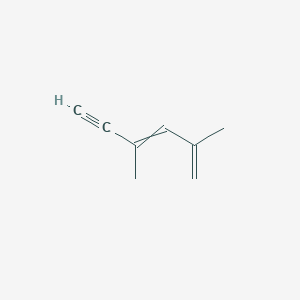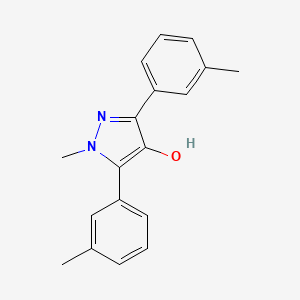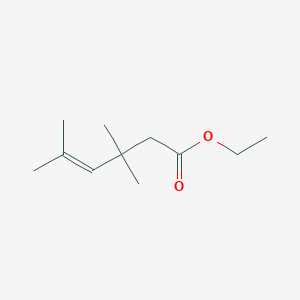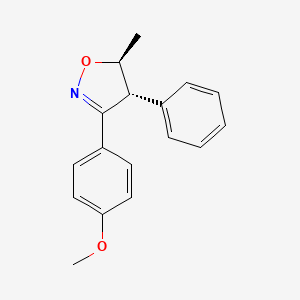
1,2,4-Tris(3-methylpentyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Tris(3-methylpentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three 3-methylpentyl groups at the 1, 2, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tris(3-methylpentyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attacks the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2,4-Tris(3-methylpentyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) in sulfuric acid for sulfonation; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, and halogenated derivatives of this compound.
科学的研究の応用
1,2,4-Tris(3-methylpentyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and additives.
作用機序
The mechanism of action of 1,2,4-Tris(3-methylpentyl)benzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-donating effects of the alkyl groups. These interactions can influence the reactivity and stability of the compound, making it useful in different applications.
類似化合物との比較
Similar Compounds
1,2,4-Tris(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of 3-methylpentyl groups.
1,3,5-Tris(3-methylpentyl)benzene: Similar but with different substitution pattern on the benzene ring.
1,2,4-Tris(chloromethyl)benzene: Similar but with chloromethyl groups instead of 3-methylpentyl groups.
Uniqueness
1,2,4-Tris(3-methylpentyl)benzene is unique due to the specific arrangement of the 3-methylpentyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
61064-07-1 |
|---|---|
分子式 |
C24H42 |
分子量 |
330.6 g/mol |
IUPAC名 |
1,2,4-tris(3-methylpentyl)benzene |
InChI |
InChI=1S/C24H42/c1-7-19(4)10-13-22-14-17-23(15-11-20(5)8-2)24(18-22)16-12-21(6)9-3/h14,17-21H,7-13,15-16H2,1-6H3 |
InChIキー |
FVLJLWXOWUZRSB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC1=CC(=C(C=C1)CCC(C)CC)CCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)



![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)


![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)

![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)


